molecular formula C10H6ClF2N B1486637 4-Chloro-5,7-difluoro-2-methylquinoline CAS No. 288151-41-7

4-Chloro-5,7-difluoro-2-methylquinoline

Cat. No.: B1486637
CAS No.: 288151-41-7
M. Wt: 213.61 g/mol
InChI Key: HHNJWXVVSOOSJL-UHFFFAOYSA-N
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Description

4-Chloro-5,7-difluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H6ClF2N and its molecular weight is 213.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,7-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N/c1-5-2-7(11)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNJWXVVSOOSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656293
Record name 4-Chloro-5,7-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-41-7
Record name 4-Chloro-5,7-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288151-41-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Chloro-5,7-difluoro-2-methylquinoline is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by the presence of chlorine and fluorine substituents, can enhance its pharmacological properties, making it a subject of interest in various research studies.

  • Molecular Formula : C10H6ClF2N
  • Molecular Weight : 213.61 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may inhibit certain enzymes or interfere with cellular processes, which is common among quinoline derivatives. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing bioavailability and interaction strength with target proteins .

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, research indicates that derivatives like this compound can inhibit the growth of various bacterial strains. In comparative studies, it was found to be more effective than some traditional antibiotics due to its unique structural modifications.

Antimalarial Properties

Quinoline compounds have a long-standing history in antimalarial therapy. The optimization of compounds similar to this compound has led to the development of new antimalarial agents. A study focusing on endochin-like quinolones highlighted the potential of such derivatives in treating malaria by targeting the parasite's metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes crucial for bacterial survival. For example, it has shown promise in inhibiting DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This mechanism is vital for developing new antibiotics as resistance to existing drugs continues to rise.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Antimalarial Activity Optimized derivatives showed effective targeting of Plasmodium falciparum metabolism.
Enzyme Inhibition Effective against bacterial DNA gyrase and topoisomerase IV, indicating potential as an antibiotic lead compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other fluorinated quinolines:

CompoundAntimicrobial ActivityAntimalarial ActivityEnzyme Inhibition
This compoundHighModerateStrong
4-Chloro-6-fluoro-2-methylquinolineModerateLowModerate
4-Chloro-6,8-difluoro-2-methylquinolineHighHighStrong

Scientific Research Applications

Chemistry

4-Chloro-5,7-difluoro-2-methylquinoline serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Applications in Synthesis:

  • Used to create substituted quinolines and other heterocycles.
  • Acts as a precursor for developing new materials and specialty chemicals.

Biology

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown its potential to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV.

Biological Activities:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anticancer Potential: Exhibits cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Ongoing research is focused on the development of pharmaceuticals using this compound as a scaffold. Its anti-inflammatory properties have been explored for treating conditions like rheumatoid arthritis and asthma.

Case Study Insights:

  • A patent describes its use as a prostaglandin E2 production inhibitor, highlighting its role in reducing inflammation with fewer side effects compared to traditional NSAIDs .
  • Studies have indicated its efficacy in treating inflammatory bowel diseases and pain associated with cancer metastasis .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in material science.

Industrial Uses:

  • Production of high-performance coatings.
  • Development of advanced polymer materials.

Comparative Data Table

Application AreaDescriptionKey Findings
Chemistry Building block for organic synthesisVersatile intermediate for creating complex molecules
Biology Antimicrobial and anticancer agentInhibits DNA gyrase; cytotoxic to cancer cells
Medicine Potential pharmaceutical scaffoldAnti-inflammatory effects; used for rheumatoid arthritis
Industry Specialty chemicals productionHigh-performance materials development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.